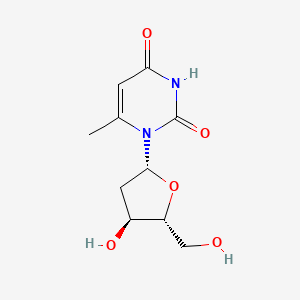

2'-Deoxy-6-methyluridine

Description

Structure

3D Structure

Properties

CAS No. |

42188-37-4 |

|---|---|

Molecular Formula |

C10H14N2O5 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c1-5-2-8(15)11-10(16)12(5)9-3-6(14)7(4-13)17-9/h2,6-7,9,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1 |

InChI Key |

CXUAUJQBLHBYCG-LKEWCRSYSA-N |

Isomeric SMILES |

CC1=CC(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

CC1=CC(=O)NC(=O)N1C2CC(C(O2)CO)O |

Origin of Product |

United States |

Structural Biology Investigations of 2 Deoxy 6 Methyluridine and Analogues

Crystallographic Studies

Crystallographic studies are fundamental to precisely determining the three-dimensional arrangement of atoms within a molecule and how these molecules pack into a crystal lattice.

X-ray crystallography is a premier technique for elucidating the atomic and molecular structure of a crystalline compound. nih.gov By measuring the angles and intensities of X-rays diffracted by the crystal, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms and the nature of chemical bonds. nih.gov This method is invaluable for determining the absolute configuration and solid-state conformation of nucleoside analogues.

While a single-crystal X-ray structure for 2'-Deoxy-6-methyluridine is not prominently available in the surveyed literature, the structure of its close analogue, 6-methyluridine (B57128) (the ribo- form), has been determined. acs.orgnih.gov The analysis of this related compound provides a crucial reference point for understanding the structural impact of the 6-methyl group. The crystallographic data for 6-methyluridine reveals its specific molecular geometry and packing in the crystal. acs.orgnih.gov

For more complex derivatives, such as phosphoramidate (B1195095) prodrugs, single-crystal X-ray crystallography has been successfully used to determine the structure of individual diastereomers. For example, the crystal structure of a single diastereomer of N-[(2'r)-2'-deoxy-2'-fluoro-2'-methyl-p-phenyl-5'-uridylyl]-l-alanine 1-methylethyl ester, a uridine (B1682114) analogue prodrug, was determined to establish its absolute stereochemistry. google.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.745 |

| b (Å) | 7.730 |

| c (Å) | 7.017 |

| β (°) | 100.9 |

The crystal structure of 6-methyluridine demonstrates that the molecule adopts a syn conformation about the N-glycosidic bond. acs.orgnih.gov This conformation is sterically enforced by the methyl group at the C6 position of the uracil (B121893) base, which would clash with the sugar ring in the more common anti conformation. The ribose sugar ring in crystalline 6-methyluridine exhibits a C2'-endo pucker. cdnsciencepub.com This solid-state information is critical, as it freezes the molecule in a single, low-energy conformation, providing a static picture of its structural preferences. These findings in the solid state can then be compared with the dynamic conformational preferences observed in solution via NMR spectroscopy. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution, providing a complementary perspective to solid-state crystallographic data.

Proton NMR (¹H NMR) studies have been instrumental in defining the solution conformation of this compound (m6dU). cdnsciencepub.com The presence of the 6-methyl group on the pyrimidine (B1678525) base forces the nucleoside to adopt a syn conformation in solution. cdnsciencepub.com In this arrangement, the C2-keto oxygen of the base is positioned above the deoxyribose ring. cdnsciencepub.com This contrasts with the typical anti conformation favored by most canonical pyrimidine nucleosides like thymidine (B127349). The conformation is deduced by analyzing proton chemical shifts and through-space interactions measured by the Nuclear Overhauser Effect (NOE).

The conformation of the five-membered sugar ring, known as sugar pucker, is a key determinant of nucleic acid structure. The ring is not planar and typically exists in an equilibrium between two major conformations: C2'-endo (S-type) and C3'-endo (N-type). rsc.org In the C2'-endo pucker, the C2' atom is displaced from the plane of the other four ring atoms towards the nucleobase, a conformation characteristic of B-DNA. rsc.org In the C3'-endo pucker, the C3' atom is displaced towards the base, which is characteristic of A-form RNA. rsc.org

For this compound, analysis of the vicinal proton-proton coupling constants (specifically J₁'₂' and J₁'₂'') in the ¹H NMR spectrum allows for the determination of the preferred sugar pucker in solution. cdnsciencepub.com Studies have shown that m6dU exhibits a distinct preference in its sugar conformation when compared to its parent compound, thymidine (dT). cdnsciencepub.com

| Proton | This compound (m6dU) | Thymidine (dT) | ||

|---|---|---|---|---|

| δ (ppm) | J (Hz) | δ (ppm) | J (Hz) | |

| H-1' | 6.28 | J₁'₂' = 6.8, J₁'₂'' = 7.0 | 6.28 | J₁'₂' = 6.8, J₁'₂'' = 7.5 |

| H-2' | 2.52 | J₂'₁' = 6.8, J₂'₂'' = -14.0, J₂'₃' = 6.5 | 2.31 | J₂'₁' = 6.8, J₂'₂'' = -14.0, J₂'₃' = 6.5 |

| H-2'' | 2.28 | J₂''₁' = 7.0, J₂''₂' = -14.0, J₂''₃' = 3.5 | 2.31 | J₂''₁' = 7.5, J₂''₂' = -14.0, J₂''₃' = 3.8 |

| H-3' | 4.47 | J₃'₂' = 6.5, J₃'₂'' = 3.5, J₃'₄' = 3.5 | 4.46 | J₃'₂' = 6.5, J₃'₂'' = 3.8, J₃'₄' = 4.0 |

| H-4' | 4.01 | J₄'₃' = 3.5, J₄'₅' = 3.0, J₄'₅'' = 5.0 | 4.05 | J₄'₃' = 4.0, J₄'₅' = 3.0, J₄'₅'' = 5.0 |

| H-5 | 5.83 | - | 7.72 | - |

| CH₃ | 2.18 | - | 1.91 | - |

The development of nucleoside analogues as drugs often involves converting them into prodrugs, such as phosphoramidates, to improve their cellular uptake and phosphorylation. The introduction of an aryloxy phosphoramidate moiety at the 5'-hydroxyl group of a nucleoside creates a new chiral center at the phosphorus atom. scispace.com This results in the formation of a mixture of two diastereomers, designated as Sp and Rp. oup.com

These diastereomers can have significantly different biological activities and metabolic stabilities. ³¹P NMR spectroscopy is the primary analytical method used to characterize these diastereomeric mixtures. scispace.com The Sp and Rp isomers are chemically distinct environments for the phosphorus nucleus, leading to separate signals in the ³¹P NMR spectrum, typically with chemical shifts around 4 ppm. cardiff.ac.uk The relative integration of these two peaks allows for the determination of the diastereomeric ratio or excess. scispace.com

While NMR can distinguish between the diastereomers, it cannot assign the absolute configuration (Sp or Rp) to a specific signal without a reference standard. X-ray crystallography plays a decisive role here. By successfully crystallizing and determining the structure of a single diastereomer, its absolute stereochemistry at the phosphorus center can be unequivocally established. google.com This crystallographically-defined pure isomer can then be analyzed by ³¹P NMR, allowing for the definitive assignment of the Sp and Rp signals in the NMR spectrum for all subsequent analyses. rsc.org

Interplay of Chemical Modifications and Conformation

Influence of 2'-Substituents on Sugar Conformation and Duplex Stability

The furanose ring of a nucleoside is not flat and exists in a dynamic equilibrium between various puckered conformations, predominantly the C2'-endo (South) and C3'-endo (North) states. glenresearch.comnih.gov This conformational preference is a cornerstone of nucleic acid structure, with B-form DNA favoring the C2'-endo pucker and A-form RNA preferring the C3'-endo pucker. glenresearch.comtandfonline.com

The introduction of a substituent at the 2'-position of the sugar can profoundly influence this equilibrium. nih.gov The substituent's electronegativity and size are key determinants of the resulting sugar conformation. glenresearch.com For instance, an electron-withdrawing group like fluorine at the 2'-position strongly favors the C3'-endo (North) conformation. oup.comrsc.org This preference is a consequence of the gauche effect between the electronegative substituent and the ring's O4' atom.

Oligonucleotides containing 2'-deoxy-2'-fluoro-arabinouridine (2'F-araU), where the fluorine is in the up or ara configuration, demonstrate a pronounced shift towards the C3'-endo pucker, characteristic of A-form helices. nih.govmdpi.com This conformational locking enhances the thermal stability (T_m) of the duplexes. glenresearch.comtrilinkbiotech.comresearchgate.net The increased rigidity of the sugar pre-organizes the single strand for duplex formation, which can lead to a more favorable enthalpic contribution to stability. rsc.orgacs.org Consequently, the incorporation of 2'-deoxy-2'-fluoro-arabinonucleosides into DNA strands generally increases the duplex melting temperature. trilinkbiotech.comresearchgate.net

The stability of a DNA duplex is often measured by the change in Gibbs free energy (ΔG°), which is composed of enthalpic (ΔH°) and entropic (ΔS°) components. nih.gov The table below presents thermodynamic data illustrating the stabilizing effect of a 2'-fluoro-arabino modification on a DNA duplex.

| Modification | Duplex Sequence (5'→3') | T_m (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°_37 (kcal/mol) |

|---|---|---|---|---|---|

| Unmodified | d(CGCGUGCG) / d(CGCACGCG) | 58.2 | -58.9 | -164.8 | -9.9 |

| 2'F-araU | d(CGC[2'F-araU]GCG) / d(CGCACGCG) | 63.5 | -64.2 | -178.9 | -11.1 |

Steric Effects of Methyl Groups on Molecular Architecture

The addition of a methyl group at the C6 position of a pyrimidine base, as seen in this compound, introduces significant steric hindrance near the glycosidic bond. acs.orgku.edu This bond connects the nucleobase to the sugar and has rotational freedom, defined by the torsion angle χ. In standard DNA, the anti conformation is favored.

However, the 6-methyl group clashes with the sugar in the anti position, forcing the glycosidic bond to rotate into a syn conformation to relieve the steric strain. acs.orgku.edu This rotation fundamentally changes how the nucleobase presents its hydrogen-bonding face. In the syn conformation, the Watson-Crick face is no longer available for standard pairing with adenine (B156593). nih.gov This disruption of canonical base pairing and the resulting alteration of the helical structure typically leads to significant destabilization of the DNA duplex, reflected by a lower melting temperature. nih.gov

Structural studies using X-ray crystallography and NMR spectroscopy have confirmed the syn conformation for 6-methyl-substituted pyrimidine nucleosides. acs.orgku.edu The steric bulk of the 6-methyl group can also influence the sugar pucker, propagating conformational changes along the sugar-phosphate backbone and causing local distortions in the DNA helix.

In contrast, a methyl group at the C5 position, as in thymidine, does not cause the same steric clash and resides comfortably in the major groove of the DNA double helix, where it can contribute to duplex stability through favorable hydrophobic and van der Waals interactions.

| Compound | Position of Methyl Group | Preferred Glycosidic Conformation | Effect on Duplex Stability |

|---|---|---|---|

| 2'-Deoxyuridine (B118206) | None | anti | - |

| Thymidine (5-methyl-2'-deoxyuridine) | C5 | anti | Stabilizing (relative to dU) |

| This compound | C6 | syn | Destabilizing |

The interplay between modifications at the 2'-position and the 6-position of the base can result in complex conformational behaviors. A nucleoside featuring both a 2'-substituent that biases the sugar pucker towards C3'-endo and a 6-methyl group that forces a syn glycosidic bond would adopt a unique three-dimensional structure. Understanding these combined effects is vital for the rational design of oligonucleotides with tailored structural and functional characteristics.

Molecular Interactions and Enzyme Mechanisms of 2 Deoxy 6 Methyluridine Analogues

Interactions with Nucleotide-Metabolizing Enzymes

For a nucleoside analogue to exert its biological effect, it must first be metabolized within the cell into its active form, typically a 5'-triphosphate. This anabolic process, known as the salvage pathway, involves several nucleotide-metabolizing enzymes that recognize the analogue as a substrate.

The conversion of a nucleoside analogue to its active triphosphate form is a sequential phosphorylation cascade initiated by cellular nucleoside kinases. This multi-step process is critical, as the triphosphate derivative is the form that directly interacts with polymerases.

The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate form. This reaction is catalyzed by a nucleoside kinase. For pyrimidine (B1678525) analogues like 2'-Deoxy-6-methyluridine, thymidine (B127349) kinase is a key enzyme in this first phosphorylation step. The subsequent phosphorylations, from the monophosphate to the diphosphate (B83284) and finally to the triphosphate, are carried out by other cellular kinases, which are discussed in section 4.1.3. The discovery and development of nucleoside analogues require a thorough understanding of the pathways and enzymes involved in their anabolism to the active triphosphate form. asm.org

Cytidine (B196190) deaminase (CDA) is a crucial enzyme in the pyrimidine salvage pathway. wikipedia.org It catalyzes the hydrolytic deamination of cytidine and 2'-deoxycytidine (B1670253) to produce uridine (B1682114) and 2'-deoxyuridine (B118206), respectively. nih.govassaygenie.comlsmu.lt This enzyme also plays a significant role in the metabolism of various chemotherapeutic cytidine analogues, converting them into their corresponding uridine forms. lsmu.lt

The substrate specificity of CDA is not absolute, and the enzyme can tolerate certain modifications on the pyrimidine ring. Studies on prokaryotic CDAs have demonstrated that they can catalyze nucleophilic substitution on a variety of N4-acyl, N4-alkyl, S4-alkylthio, and O4-alkyl substituted pyrimidine nucleosides, converting them to their corresponding uridine forms. nih.gov This suggests that the active site can accommodate substitutions at the C4 position. Research has also shown that fusing a heterocyclic ring to the 5 and 6 positions of the pyrimidine base can, in some cases, enhance the rate of deamination by CDA. escholarship.org

Given this enzymatic flexibility, it is plausible that a corresponding cytidine analogue, 2'-deoxy-6-methylcytidine, could be a substrate for CDA. Deamination of this compound would convert it into this compound, providing an alternative metabolic route for the formation of this uridine analogue within the cell.

Following the initial phosphorylation to a monophosphate, two further phosphorylation steps are required to generate the active triphosphate. These steps are catalyzed by specific cellular kinases that exhibit broad substrate specificity, allowing them to process various nucleoside analogues.

UMP-CMP Kinase (CMPK1): This enzyme is responsible for the second phosphorylation step, converting pyrimidine nucleoside monophosphates (like UMP, CMP, and dCMP) into their diphosphate forms. nih.govsinobiological.comuniprot.org UMP-CMP kinase is essential in the activation cascade of numerous medicinally important nucleoside analogues. nih.govnih.govnovocib.com While its preferred natural substrates are UMP and CMP, it can effectively phosphorylate a wide range of analogue monophosphates. nih.gov Therefore, this compound monophosphate would be expected to be a substrate for this kinase.

Nucleoside Diphosphate Kinase (NDPK): NDPK catalyzes the final phosphorylation step, transferring a phosphate (B84403) group from a donor, typically ATP, to a nucleoside diphosphate to form the corresponding triphosphate. asm.org This enzyme family has broad specificity for both the base (purine or pyrimidine) and the sugar moiety of the nucleoside diphosphate, playing a housekeeping role in maintaining the cellular pool of nucleoside triphosphates. The conversion of this compound diphosphate to its triphosphate form would be mediated by NDPK.

| Enzyme | Function in Anabolic Pathway | Natural Substrates | Role in Analogue Activation |

| Thymidine Kinase | Nucleoside → Monophosphate | Deoxythymidine, Deoxyuridine | Catalyzes the initial, rate-limiting phosphorylation step. |

| UMP-CMP Kinase (CMPK1) | Monophosphate → Diphosphate | UMP, CMP, dCMP | Phosphorylates a wide range of pyrimidine analogue monophosphates. nih.govsinobiological.comnih.gov |

| Nucleoside Diphosphate Kinase (NDPK) | Diphosphate → Triphosphate | All nucleoside diphosphates | Catalyzes the final phosphorylation to the active triphosphate form. asm.org |

This table summarizes the key cellular kinases involved in the anabolic phosphorylation of pyrimidine nucleoside analogues.

Enzyme Inhibition Mechanisms

The antiviral or anticancer activity of nucleoside analogues is exerted by their 5'-triphosphate form, which acts as an inhibitor of cellular or viral polymerases. This inhibition disrupts the synthesis of DNA or RNA.

RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication and transcription of RNA viruses and is a primary target for antiviral nucleoside inhibitors. nih.gov The active triphosphate form of a nucleoside analogue competes with the natural nucleoside triphosphates (NTPs) for binding to the active site of the RdRp. nih.gov

The binding of NTPs to the RdRp active site involves interactions with the triphosphate and sugar moieties, while the base primarily forms hydrogen bonds with the template strand. nih.gov Modifications to the base can significantly affect the polymerase's activity. For instance, studies on the SARS-CoV-2 RdRp have shown that a 3-methyluridine (B1581624) modification within the RNA template can strongly block RNA synthesis before nucleotide incorporation. nih.gov This indicates that methylation on the uracil (B121893) ring can create steric or electronic hindrances that prevent the proper functioning of the polymerase. It is therefore highly probable that this compound triphosphate could similarly interfere with RdRp activity, with the 6-methyl group disrupting the precise conformational changes required for catalysis.

Nucleoside analogue triphosphates function as competitive inhibitors by binding to the polymerase's active site in place of the corresponding natural NTP. asm.orgnih.gov Once incorporated into the growing nucleic acid chain, some analogues can halt further extension, a process known as chain termination. nih.govbiorxiv.org

There are two primary mechanisms of chain termination:

Obligate Chain Termination: This occurs when the incorporated analogue lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. Classic examples include dideoxynucleosides. glenresearch.comuni-regensburg.de Since this compound possesses a 3'-hydroxyl group, it would not function as an obligate chain terminator.

Non-Obligate Chain Termination: This mechanism occurs when the incorporated analogue, despite having a 3'-hydroxyl group, prevents or severely impedes the addition of the next nucleotide. nih.gov This is often due to steric hindrance caused by modifications on the sugar or the base, which disrupt the positioning of the incoming NTP or the translocation of the polymerase along the template. nih.gov The presence of the methyl group at the 6-position of the uracil base in an incorporated this compound could potentially cause such steric clashes within the active site of the polymerase, thereby acting as a non-obligate chain terminator.

| Mechanism | Description | Requirement of 3'-OH Group | Example Analogues |

| Competitive Inhibition | Analogue-triphosphate competes with natural NTP for the polymerase active site. | Not applicable | All nucleoside analogue inhibitors. asm.org |

| Obligate Chain Termination | Incorporation of the analogue permanently stops chain elongation. | Analogue lacks a 3'-OH group. | Zidovudine (AZT), Dideoxycytidine (ddC). biorxiv.orgglenresearch.com |

| Non-Obligate Chain Termination | Incorporation of the analogue sterically hinders the addition of the next nucleotide. | Analogue possesses a 3'-OH group. | Sofosbuvir (active metabolite 2'F-2'C-Me-UTP). nih.govnih.gov |

This table provides a comparison of the primary mechanisms of polymerase inhibition by nucleoside analogues.

Mechanisms of Action in Nucleic Acid-Based Therapeutics Research

The introduction of synthetic nucleotide analogues, such as this compound, into nucleic acid-based therapeutics offers a powerful strategy to modulate their interaction with cellular machinery. These modifications can significantly alter the efficacy and specificity of therapeutic oligonucleotides by influencing their recognition and processing by key enzymes involved in gene silencing pathways. This section explores the molecular interactions and enzymatic mechanisms associated with this compound and its analogues, focusing on their roles in RNase H-mediated RNA degradation, Argonaute2 (Ago2) interactions within the RNA interference (RNAi) pathway, and the broader implications of structural modifications on enzyme efficiency.

RNase H-Mediated RNA Degradation

Antisense oligonucleotides (ASOs) represent a class of nucleic acid-based therapeutics that can induce the degradation of a target mRNA molecule through the recruitment of Ribonuclease H (RNase H). RNase H is an endonuclease that specifically cleaves the RNA strand of an RNA/DNA heteroduplex. The efficiency of this process is highly dependent on the chemical nature of the ASO. The incorporation of modified nucleotides, such as this compound, into an ASO can modulate RNase H activity through several mechanisms.

Research on various oligonucleotide modifications has shown that the nature and position of the modification are critical. For instance, modifications at the 2'-position of the sugar moiety, such as 2'-O-methyl (2'-OMe), are known to inhibit RNase H cleavage, a property utilized in the design of "gapmer" ASOs where a central DNA region is flanked by modified nucleotides to enhance stability and reduce toxicity. While this compound retains the 2'-deoxyribose necessary for RNase H recognition, the C6-methylation of the base could present a distinct steric challenge to the enzyme.

The thermodynamic stability of the ASO:RNA duplex is another crucial factor. While increased duplex stability can enhance the potency of an ASO, excessive stability can sometimes hinder the catalytic turnover of RNase H. The effect of 6-methyluridine (B57128) on duplex stability is sequence-dependent; in some contexts, it can be destabilizing due to steric clashes.

| Modification Strategy | Putative Impact on RNase H Activity | Underlying Mechanism |

| This compound in ASO | Potentially reduced cleavage efficiency | Steric hindrance from the 6-methyl group in the major groove may interfere with RNase H binding and catalysis. |

| Gapmer ASO Design | RNase H activity confined to the central DNA "gap" | Flanking regions with modifications like 2'-O-methyl protect the ASO from nucleases and modulate protein interactions, while the unmodified DNA gap allows for RNase H recruitment and cleavage of the target RNA. |

| Duplex Stability Modulation | Altered RNase H turnover | Modifications that significantly increase or decrease the stability of the ASO:RNA duplex can affect the optimal kinetics of RNase H activity. |

Argonaute2 (Ago2) Interactions in RNA Interference (RNAi) Pathways

In the RNA interference (RNAi) pathway, small interfering RNAs (siRNAs) guide the Argonaute2 (Ago2) protein to cleave target mRNAs with complementary sequences. The incorporation of modified nucleotides, including this compound, into siRNAs can have profound effects on their interaction with Ago2 and subsequent gene silencing activity. The "seed region" of the siRNA guide strand (nucleotides 2-8) is particularly sensitive to modifications, as it plays a critical role in target recognition.

The introduction of a methyl group at the C6 position of uridine within the siRNA guide strand can introduce steric hindrance that affects key interactions within the Ago2 protein complex. The crystal structure of human Ago2 bound to an siRNA guide reveals a complex network of interactions where the guide strand is positioned within a channel on the protein surface. Modifications that alter the conformation of the siRNA can disrupt these interactions, potentially affecting the loading of the siRNA into the RNA-induced silencing complex (RISC) or the subsequent steps of target binding and cleavage.

Studies on other modifications, such as 2'-O-methyl groups, have demonstrated that their placement within the seed region can reduce off-target effects by sterically hindering the binding to unintended mRNAs. It is plausible that the 6-methyl group of this compound could have a similar effect. By creating a steric clash, the modification may decrease the binding affinity for off-target sequences that have partial complementarity to the seed region, thereby enhancing the specificity of the siRNA.

However, the same steric bulk could also negatively impact on-target activity if it interferes with the precise alignment of the guide strand and the target mRNA required for efficient cleavage by the PIWI domain of Ago2. The impact of such a modification is likely to be position-dependent, with some locations within the siRNA duplex being more tolerant than others.

| Modification Location in siRNA | Potential Effect on Ago2 Interaction | Consequence for RNAi Activity |

| Seed Region (Positions 2-8) | May introduce steric hindrance, affecting guide strand conformation and interaction with Ago2. | Could potentially reduce off-target effects by weakening binding to partially complementary sequences. May also decrease on-target activity if critical interactions are disrupted. |

| Central Region (Positions 9-12) | Could interfere with the catalytic activity of the PIWI domain. | Likely to reduce or abolish target mRNA cleavage. |

| 3'-End of Guide Strand | May enhance nuclease resistance without significantly impacting Ago2 loading. | Could lead to a more stable and prolonged gene silencing effect. |

Modulation of Enzyme Efficiency by Structural Modifications

The efficiency of enzymes that process nucleic acids, such as RNase H and Ago2, can be significantly modulated by structural modifications to their oligonucleotide substrates. The introduction of a methyl group at the C6 position of uridine is a prime example of a modification that can alter enzymatic activity through a combination of steric and electronic effects.

The increased size of 6-methyluridine compared to uridine can lead to steric clashes with amino acid residues in the active site of an enzyme. This can prevent the optimal positioning of the substrate for catalysis, leading to a decrease in the reaction rate (kcat) or a reduction in the binding affinity (increase in Km). For enzymes like polymerases and nucleases, the precise geometry of the substrate within the active site is critical for efficient processing.

Furthermore, base modifications can alter the local and global conformation of nucleic acid duplexes. The 6-methyl group can influence sugar puckering and the torsional angles of the phosphodiester backbone, which can, in turn, affect the recognition by enzymes that are sensitive to the helical parameters of their substrates. For instance, RNase H recognizes the specific geometry of an RNA/DNA hybrid, and alterations to this structure can diminish its activity.

In the context of therapeutic oligonucleotides, enhanced nuclease resistance is a desirable property. The steric bulk of the 6-methyl group may provide a degree of protection against degradation by cellular exonucleases and endonucleases, thereby increasing the in vivo half-life of the therapeutic agent.

| Enzyme Type | Potential Impact of this compound | Mechanistic Rationale |

| RNase H | Decreased cleavage rate | Steric hindrance in the major groove interfering with enzyme binding. |

| Argonaute2 (Ago2) | Altered loading, specificity, and cleavage | Steric effects in the seed region influencing guide strand conformation and target binding. |

| Cellular Nucleases | Increased resistance to degradation | The 6-methyl group may sterically block the active sites of degradative enzymes. |

| DNA/RNA Polymerases | Potential for decreased incorporation or chain termination | The modified base may not be readily accepted by the polymerase active site. |

Cellular Metabolism Pathways in Vitro Studies Involving 2 Deoxy 6 Methyluridine Analogues

Intracellular Anabolism to Active Metabolites in Cell Lines

For many nucleoside analogues to exert their biological effects, they must first be converted intracellularly to their active triphosphate form. This anabolic process is a sequential phosphorylation cascade catalyzed by host cell kinases. While direct studies on 2'-Deoxy-6-methyluridine are limited, the metabolism of a closely related analogue, β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine (RO2433), provides a well-documented model for this activation pathway.

The journey of RO2433 to its active triphosphate metabolite (RO2433-TP) often begins with the intracellular metabolism of its cytidine (B196190) precursor, β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130). Once inside the cell, PSI-6130 is first phosphorylated to its monophosphate form (PSI-6130-MP). This initial step is a crucial activation, often carried out by deoxycytidine kinase (dCK). Subsequently, PSI-6130-MP can be deaminated to form RO2433 monophosphate (RO2433-MP).

Following its formation, RO2433-MP undergoes two further phosphorylation steps to become the active triphosphate. The conversion of the monophosphate to the diphosphate (B83284) (RO2433-DP) is catalyzed by UMP-CMP kinase. The final phosphorylation, from the diphosphate to the triphosphate (RO2433-TP), is carried out by nucleoside diphosphate kinase. nih.govasm.org This sequential phosphorylation is essential for the analogue to be recognized and incorporated by viral or cellular polymerases, which is often the basis of its therapeutic action.

| Metabolic Step | Precursor | Product | Key Enzyme |

|---|---|---|---|

| Initial Phosphorylation (of cytidine analogue) | PSI-6130 | PSI-6130-MP | Deoxycytidine Kinase (dCK) |

| Deamination | PSI-6130-MP | RO2433-MP | Deoxycytidylate deaminase |

| Second Phosphorylation | RO2433-MP | RO2433-DP | UMP-CMP Kinase |

| Third Phosphorylation | RO2433-DP | RO2433-TP | Nucleoside Diphosphate Kinase |

Pathways of Nucleoside Analogue Processing and Degradation in Cell Systems

The deoxycytidine salvage pathway plays a dual role in the metabolism of nucleoside analogues. While it is central to the anabolic phosphorylation of many deoxycytidine analogues, it also contains enzymes that can initiate their degradation. nih.gov As seen with the precursor to the this compound analogue, PSI-6130, deoxycytidine kinase (dCK) is a key enzyme in the salvage pathway that initiates the activation cascade. nih.gov However, other enzymes within this pathway can have opposing effects. For instance, cytidine deaminase can convert deoxycytidine analogues to their deoxyuridine counterparts, which may have different activity profiles or be shunted towards catabolism.

Once a nucleoside analogue is formed, it can be targeted by enzymes of the pyrimidine (B1678525) catabolism pathway. In vitro studies with E. coli have shown that this compound undergoes degradation of its nucleosidic bond, leading to the formation of 6-methyluracil (B20015). nih.govnih.govnih.gov This cleavage effectively inactivates the compound as a nucleoside analogue.

Furthermore, nucleoside hydrolases are enzymes that cleave the N-glycosidic bond of nucleosides, releasing the free base and the sugar moiety. While specific activity on this compound in mammalian cells is not extensively documented, a novel 2'-O-methyluridine hydrolase has been identified that can act on methylated uridine (B1682114) nucleosides. This suggests that similar enzymatic activities could potentially degrade this compound and its analogues. The broader pyrimidine catabolic pathway ultimately breaks down pyrimidine bases into smaller, soluble molecules like β-alanine and β-aminoisobutyrate, which are then further metabolized. frontiersin.org

Impact on Cellular Metabolic Networks (e.g., Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway)

Nucleoside analogues can induce cellular stress, which can, in turn, affect energy metabolism. For example, some nucleoside analogues have been shown to cause mitochondrial toxicity, which would directly impact oxidative phosphorylation and could lead to a compensatory increase in glycolysis. The pentose phosphate pathway is crucial for producing NADPH, which is essential for managing oxidative stress, and for generating ribose-5-phosphate (B1218738) for nucleotide synthesis. asm.org An increased demand for nucleotides due to the presence of an analogue or the induction of cellular stress could potentially upregulate the PPP. Conversely, if the analogue or its metabolites interfere with the enzymes of these pathways, it could lead to significant disruptions in cellular energy production and biosynthetic capacity.

Cellular Uptake Mechanisms of Nucleoside Analogues

The journey of a nucleoside analogue begins at the cell membrane. For these generally hydrophilic molecules to enter the cell and undergo metabolic activation, they rely on specialized membrane transport proteins. The cellular uptake of nucleosides and their analogues is primarily mediated by two major families of nucleoside transporters: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs). nih.govfrontiersin.orgnih.gov

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides into the cell against a concentration gradient. There are three main types: CNT1 (pyrimidine-preferring), CNT2 (purine-preferring), and CNT3 (broad specificity for both purines and pyrimidines). nih.gov

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient. The most well-characterized are ENT1 and ENT2, which have broad substrate specificity for both purine (B94841) and pyrimidine nucleosides. nih.govnih.govnih.gov

The specific transporters involved in the uptake of this compound have not been definitively identified. However, based on its structure as a pyrimidine deoxyribonucleoside analogue, it is plausible that it is a substrate for CNT1 and the broadly specific ENTs. The expression levels of these transporters in different cell types can significantly influence the intracellular concentration of the analogue and, consequently, its biological activity. nih.gov

| Transporter Family | Members | Transport Mechanism | Primary Substrate Specificity |

|---|---|---|---|

| Concentrative Nucleoside Transporters (CNTs) | CNT1, CNT2, CNT3 | Sodium-dependent, active transport | CNT1: Pyrimidines; CNT2: Purines; CNT3: Purines and Pyrimidines |

| Equilibrative Nucleoside Transporters (ENTs) | ENT1, ENT2, ENT3, ENT4 | Facilitated diffusion | ENT1/ENT2: Broad for purines and pyrimidines |

Advanced Analytical Methodologies for 2 Deoxy 6 Methyluridine Research

Chromatography Techniques

Chromatographic methods are fundamental to the analysis of 2'-Deoxy-6-methyluridine, enabling its separation from other closely related compounds. High-performance liquid chromatography and ion-exchange chromatography are two of the most powerful techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. The choice of stationary phase and mobile phase composition is critical for achieving optimal resolution and sensitivity.

Reversed-phase (RP) HPLC is a commonly utilized method for the separation of nucleosides. In this technique, a nonpolar stationary phase, such as octadecyl-silica (C18), is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more hydrophobic compounds being retained longer on the column. For the analysis of this compound and other nucleosides, typical mobile phases consist of aqueous buffers (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the concentration of the organic modifier is gradually increased, is often employed to effectively separate a wide range of nucleosides with varying polarities.

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative approach, particularly for highly polar compounds that are poorly retained in reversed-phase systems. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This technique can offer different selectivity compared to RP-HPLC for modified nucleosides. nih.gov

The quantification of this compound is typically performed using a UV detector, as the pyrimidine (B1678525) ring of the molecule absorbs ultraviolet light. The selection of an appropriate wavelength, usually around 260 nm, ensures sensitive detection. By comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations, the amount of this compound can be accurately determined.

Table 1: HPLC Parameters for Modified Nucleoside Analysis

| Parameter | Reversed-Phase HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Stationary Phase | Octadecyl-silica (C18) | Amide-bonded silica (B1680970), bare silica |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% formic acid in water, 10 mM ammonium formate) | Water with additives (e.g., 0.2% formic acid, 10 mM ammonium formate) |

| Mobile Phase B | Organic modifier (e.g., acetonitrile, methanol) | Acetonitrile with additives (e.g., 0.2% formic acid, 2 mM ammonium formate) |

| Elution Mode | Gradient | Gradient |

| Detection | UV (approx. 260 nm) | UV (approx. 260 nm), Mass Spectrometry |

Ion-Exchange Chromatography for Isomer Separation

Ion-exchange chromatography (IEC) is a powerful technique for separating molecules based on their net charge. This method is particularly valuable for the separation of isomers of modified nucleosides, which may have very similar hydrophobic properties and thus be difficult to resolve by reversed-phase HPLC alone. bio-rad.comnih.gov The principle of IEC relies on the electrostatic interactions between charged analytes and the charged functional groups of the stationary phase. bio-rad.com

For the separation of nucleoside isomers, both anion-exchange and cation-exchange chromatography can be employed. Anion-exchange chromatography utilizes a positively charged stationary phase to retain negatively charged analytes, while cation-exchange chromatography uses a negatively charged stationary phase to retain positively charged analytes. The elution of the bound molecules is typically achieved by changing the pH or increasing the ionic strength of the mobile phase, which disrupts the electrostatic interactions. nih.gov

The separation of isomers, such as different positional isomers of methylated deoxyuridine, can be achieved due to subtle differences in their pKa values. These differences lead to variations in their net charge at a specific pH, allowing for their differential retention on the ion-exchange column. The choice of the ion-exchange material (strong or weak) and the careful optimization of the mobile phase pH and salt gradient are critical for achieving high-resolution separation of these closely related isomers. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool in the analysis of this compound, offering unparalleled sensitivity and structural information. When coupled with liquid chromatography, it provides a robust platform for the identification and quantification of this modified nucleoside and its metabolites.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for the accurate mass determination of this compound, which is fundamental for its unambiguous identification and for the elucidation of its elemental composition. nih.gov Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of intact molecular ions from the liquid phase to the gas phase with minimal fragmentation. nih.gov

The high-resolution capabilities of mass analyzers such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) allow for mass measurements with high accuracy (typically in the low ppm range). This level of precision enables the differentiation of this compound from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Furthermore, HRESIMS can be used to study the fragmentation pattern of this compound. By inducing fragmentation of the protonated or deprotonated molecule in the gas phase (a process known as tandem mass spectrometry or MS/MS), characteristic product ions are generated. nih.gov The primary fragmentation pathway for nucleosides involves the cleavage of the glycosidic bond, resulting in the formation of a protonated or deprotonated nucleobase and a neutral sugar moiety. researchgate.net The accurate mass measurement of these fragment ions provides valuable structural information, confirming the identity of both the base and the deoxyribose sugar. nih.gov

Table 2: Expected HRESIMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₅N₂O₅⁺ | 259.0976 |

| [M-H]⁻ | C₁₀H₁₃N₂O₅⁻ | 257.0830 |

| [Base+H]⁺ | C₅H₇N₂O₂⁺ | 127.0502 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the analysis of this compound in complex biological samples. nih.govmdpi.com LC separates the components of the mixture, and the MS detector provides mass information for each eluting compound.

In a typical LC-MS/MS experiment for the quantification of this compound, a triple quadrupole mass spectrometer is often used in the multiple reaction monitoring (MRM) mode. mdpi.com In this mode, the first quadrupole selects the precursor ion (the protonated or deprotonated molecule of this compound), which is then fragmented in the second quadrupole (collision cell). The third quadrupole is set to monitor for a specific product ion that is characteristic of the analyte. This highly selective detection method significantly reduces background noise and enhances the sensitivity of the analysis, allowing for the quantification of very low levels of the compound in biological fluids like urine and plasma. nih.gov

The choice of chromatographic conditions is crucial for successful LC-MS/MS analysis. The mobile phase composition must be compatible with the electrospray ionization process. Volatile buffers, such as ammonium formate (B1220265) or ammonium acetate, are commonly used. The chromatographic separation helps to reduce ion suppression effects, where the presence of co-eluting compounds can interfere with the ionization of the target analyte.

Application in Metabolite Identification

LC-MS/MS is a powerful tool for the identification of metabolites of this compound. cu.edu.egyoutube.com Following administration of the compound to a biological system, metabolites are formed through various enzymatic reactions, such as oxidation, reduction, or conjugation. These metabolic transformations result in changes to the mass of the parent compound.

The first step in metabolite identification is to search the LC-MS data for ions that are related to the parent drug. This can be done by looking for predicted mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). Once potential metabolite ions are detected, tandem mass spectrometry (MS/MS) is performed to obtain structural information. cu.edu.eg

By comparing the fragmentation pattern of a metabolite with that of the parent compound, the site of metabolic modification can often be determined. For example, if a modification occurs on the nucleobase, the mass of the base-related fragment ion will be shifted accordingly, while the sugar-related fragments will remain unchanged. High-resolution mass spectrometry is particularly valuable in this context, as it allows for the determination of the elemental composition of the metabolites and their fragments, providing greater confidence in their identification. nih.gov

Computational Modeling and Simulation in 2 Deoxy 6 Methyluridine Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2'-Deoxy-6-methyluridine) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is crucial for understanding the basis of molecular recognition.

Ligand-Protein Interaction Prediction

In the context of this compound, molecular docking would be used to predict its binding mode within the active site of relevant protein targets. A primary target for nucleoside analogues is Thymidine (B127349) Phosphorylase (TP), an enzyme involved in pyrimidine (B1678525) nucleoside metabolism. nih.govnih.gov Docking simulations can predict how this compound fits into the TP active site and identify the specific amino acid residues it interacts with.

These predictions are based on scoring functions that estimate the strength of the interaction. The simulation would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein. For instance, the uracil-like base of this compound could form hydrogen bonds with backbone or side-chain atoms of the protein, while the methyl group might fit into a hydrophobic pocket.

An illustrative output of such a study might identify the key interacting residues, as shown in the hypothetical table below.

| Ligand Atom/Group | Protein Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| O2 (Carbonyl) | Arg175 (Backbone NH) | Hydrogen Bond | 2.8 |

| N3-H | Ser210 (Side Chain OH) | Hydrogen Bond | 3.1 |

| C6-Methyl | Leu215, Val180 | Hydrophobic | N/A |

| Deoxyribose O5' | Lys171 (Side Chain NH3+) | Hydrogen Bond / Ionic | 2.9 |

Active Site Analysis and Binding Affinity Estimation

Following the prediction of the binding pose, a detailed analysis of the active site is performed. This involves mapping the electrostatic potential, hydrophobicity, and hydrogen bonding capabilities of the binding pocket to understand why this compound binds in a particular orientation.

Docking programs also provide an estimated binding affinity or docking score (often in kcal/mol), which ranks potential ligands based on their predicted binding strength. mdpi.com A lower binding energy value typically indicates a more favorable and stable interaction. Comparing the docking score of this compound with that of the natural substrate (e.g., thymidine) or known inhibitors can provide a preliminary assessment of its potential efficacy.

| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| Thymidine (Natural Substrate) | -7.5 | ~5 µM |

| Known Inhibitor (e.g., TPI) | -9.2 | ~50 nM |

| This compound | -8.1 | ~1 µM |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. nih.govnih.gov This technique is invaluable for studying the conformational flexibility of nucleoside analogues and the stability of their complexes with proteins in a simulated physiological environment.

Conformational Dynamics of Nucleoside Analogues

For an isolated molecule like this compound, MD simulations can explore its conformational landscape. Key parameters of interest include the sugar pucker (the conformation of the deoxyribose ring, typically described as C2'-endo or C3'-endo), the glycosidic bond angle (syn or anti conformation, describing the orientation of the base relative to the sugar), and the flexibility of the hydroxymethyl group at the C5' position. nih.govacs.org Ab initio calculations on the related 2'-deoxyuridine (B118206) have shown that it can exist in numerous stable conformations, with the syn/anti orientation and sugar pucker being highly dependent on temperature. nih.govacs.org A similar analysis for this compound would reveal how the C6-methyl group influences these conformational preferences, which is critical for its recognition by enzymes.

Protein-Ligand Complex Stability and Interactions in Solution

MD simulations are essential for validating the results of molecular docking. While docking provides a static snapshot, MD simulates the behavior of the protein-ligand complex in a solution environment over a period of nanoseconds to microseconds. scirp.org These simulations can confirm whether the predicted binding pose is stable over time.

Key analyses from an MD simulation of a this compound-protein complex include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position. A stable RMSD suggests the complex has reached equilibrium and the ligand remains bound in a consistent pose.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding.

Interaction Analysis: To monitor the persistence of hydrogen bonds and other interactions identified in docking, and to observe the role of water molecules in mediating interactions.

| System | Simulation Time (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Hydrogen Bond Occupancy (%) |

|---|---|---|---|---|

| Apo-Protein | 200 | 2.1 ± 0.3 | N/A | N/A |

| Protein + this compound | 200 | 1.8 ± 0.2 | 1.2 ± 0.4 | Arg175-O2 (85%), Ser210-N3H (72%) |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.govmdpi.comnih.gov To perform a QSAR study involving this compound, a dataset of structurally similar uracil (B121893) or pyrimidine derivatives with experimentally measured biological activity (e.g., IC₅₀ values against a specific enzyme) would be required.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as:

Electronic properties: Partial charges, dipole moment.

Steric properties: Molecular volume, surface area, specific shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Descriptors that describe the connectivity of atoms.

Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build an equation that relates a combination of these descriptors to the observed biological activity. nih.gov

A hypothetical QSAR model for a series of pyrimidine derivatives might look like:

pIC₅₀ = 0.75 * LogP - 0.21 * (Molecular_Volume) + 1.5 * (H-Bond_Donors) + C

Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent analogues. It can also provide insights into which molecular properties are most important for the desired biological effect.

In Silico Approaches for Understanding Structure-Activity Relationships and Enzyme Substrate Specificity

In silico methods are pivotal for building a comprehensive understanding of the structure-activity relationships (SAR) of this compound. These approaches correlate the three-dimensional structure of the molecule with its biological activity. A thorough conformational analysis using quantum mechanical methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can reveal the molecule's preferred shapes (conformers), the orientation of the base relative to the sugar (syn vs. anti), and the puckering of the deoxyribose ring (North vs. South). researchgate.net

These conformational preferences are critical for SAR as they dictate how the molecule presents itself for interaction with biological targets. For instance, a comprehensive theoretical study on various modified nucleosides demonstrated that the biological effect of a compound could be linked to an unusual orientation of the sugar residue relative to the base, which in turn could inhibit enzymes like DNA polymerase. researchgate.net The 6-methyl group on the uracil base of this compound introduces steric bulk and alters the electronic properties compared to its canonical counterpart, 2'-deoxyuridine. Computational analysis can quantify these changes and predict how they influence the molecule's ability to be recognized and processed by enzymes.

The substrate specificity of enzymes that metabolize nucleosides, such as thymidine phosphorylase, can also be investigated using computational methods. nih.gov While experimental studies have shown that this compound can be degraded by bacterial enzyme systems, molecular docking and molecular dynamics (MD) simulations can provide a detailed picture of the binding event. nih.govoup.com

Molecular Docking in Enzyme Specificity Studies

Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor (an enzyme's active site) to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and scoring them based on their binding energy.

| Computational Method | Application in this compound Research | Key Insights Gained |

| Ab Initio (DFT, MP2) | Conformational analysis | Predicts stable 3D structures, sugar pucker, and syn/anti orientation, which are fundamental to its biological activity. researchgate.net |

| Molecular Docking | Predicting binding to enzyme active sites | Elucidates binding modes and predicts binding affinity to enzymes like thymidine phosphorylase, explaining substrate specificity. nih.gov |

| Molecular Dynamics (MD) | Simulating dynamic behavior of the molecule | Reveals the flexibility of the molecule and the stability of its interactions with enzymes or nucleic acids over time. |

| Machine Learning | Modeling enzyme-substrate specificity | Can be trained on existing data to predict whether the modified nucleoside will be a substrate for a broad range of enzymes. nih.govmit.edumit.edu |

These simulations can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the 6-methyl group and amino acid residues in the enzyme's active site. By comparing the docking scores and binding modes of this compound with those of natural substrates like thymidine, researchers can rationalize why it may or may not be a good substrate for a particular enzyme. Furthermore, machine learning models, trained on large datasets of enzyme-substrate interactions, are emerging as powerful tools to predict the substrate specificity for novel or modified compounds. nih.govmit.edumit.edu

Computational Prediction of Interactions with Nucleic Acid Structures

The introduction of a modified base like 6-methyluracil (B20015) into a DNA strand can significantly alter the structure, stability, and recognition of the nucleic acid duplex. Computational methods are essential for predicting and understanding these effects at the molecular level.

Molecular dynamics (MD) simulations, often combined with quantum mechanics (QM), are powerful techniques for this purpose. nih.gov An MD simulation calculates the forces between atoms and uses them to simulate the motion of the molecule over time, providing a dynamic view of the DNA duplex. This allows researchers to observe how the 6-methyl group affects the local DNA structure, including parameters like base pair opening, helical twist, and groove dimensions.

A key application of these simulations is the prediction of thermodynamic stability. Computational protocols can accurately predict the change in Gibbs free energy (ΔG°37) when a modified base pair is introduced into a duplex. nih.gov This is achieved by calculating the energetic contributions of hydrogen bonding and base stacking. For this compound, the 6-methyl group would be positioned in the major groove of a B-form DNA duplex. This addition can influence stacking interactions with adjacent bases and may alter the hydrogen bonding pattern if it pairs with an opposing base.

Computational studies on other methylated nucleobases, such as O6-methylguanine, have demonstrated how a methyl group can destabilize a canonical base pair and increase the likelihood of mispairing, leading to mutations. taylor.edutaylor.edu Similar in silico analyses on this compound can predict its pairing preferences (e.g., with adenine (B156593) or guanine) and the geometry of the resulting base pair. Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect the interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion, providing a deep understanding of the forces governing base pairing. taylor.edu

Summary of Computational Methods for Nucleic Acid Interaction Analysis

| Simulation Technique | Parameter Investigated | Relevance to this compound |

| MD/QM Calculations | Nearest Neighbor Thermodynamics (ΔG°37) | Predicts the stabilizing or destabilizing effect of the modified base on a DNA or RNA duplex. nih.gov |

| Molecular Dynamics (MD) | Helical parameters, solvent accessibility | Reveals distortions in the DNA backbone and changes in the major/minor groove dimensions caused by the methyl group. |

| Density Functional Theory (DFT) | Base pairing energy and geometry | Determines the preferred pairing partner and the planarity and stability of the resulting base pair. taylor.edu |

| SAPT / NCI Analysis | Nature of noncovalent interactions | Characterizes the specific forces (e.g., hydrogen bonds, van der Waals) that stabilize or destabilize base pairing and stacking. taylor.edu |

These computational predictions are invaluable for designing oligonucleotides with specific thermodynamic properties for applications in diagnostics and therapeutics, and for understanding the potential biological consequences of encountering 6-methyluracil in genomic DNA.

Academic Applications and Future Research Directions of 2 Deoxy 6 Methyluridine Analogues

Development of Biochemical Probes for Enzyme Activity Studies

The unique structures of nucleoside analogues, including derivatives of 2'-deoxyuridine (B118206), make them suitable for the design of biochemical probes to investigate enzyme activity. mdpi.com These tools, often termed activity-based probes (ABPs), are designed to covalently bind to the active sites of specific enzymes, allowing for their detection and characterization. mdpi.comnih.gov The general structure of such probes consists of a recognition group that directs the probe to the target enzyme, a reactive group (or "warhead") that forms a covalent bond, and a reporter tag, such as a fluorophore, for detection. mdpi.comnih.gov

The development of these probes allows researchers to profile enzyme activity directly within complex biological systems, such as cell lysates. nih.gov For instance, ubiquitin-based probes have been synthesized to profile the activity of deubiquitinating enzymes (DUBs), which are critical in cellular regulation. researchgate.netrsc.org By incubating these probes with cell lysates, active DUBs can be specifically labeled and identified, providing a snapshot of their functional state. nih.gov This approach has been successfully used to identify novel DUBs and to assess changes in their activity across different cellular conditions or in disease states, such as cancer. nih.gov The design principles of these probes, which leverage a modified nucleoside or nucleotide structure as a recognition element, are being extended to other enzyme classes, promising to expand the toolkit for studying enzyme function in health and disease. mdpi.commdpi.com

Antiviral Activity Research in In Vitro Systems and Non-Human Models

Analogues of 2'-deoxyuridine have been a cornerstone of antiviral research, leading to the development of potent inhibitors against a range of viruses. Modifications to both the sugar and base moieties of the nucleoside structure have yielded compounds with significant activity against viruses such as Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), influenza, and Tick-Borne Encephalitis Virus (TBEV). nih.govnih.govmdpi.comsemanticscholar.org

Cell-based assays are a primary method for evaluating the antiviral efficacy of 2'-deoxyuridine analogues. In these systems, various cell lines are infected with a specific virus and then treated with the compound to measure the inhibition of viral replication.

For example, a series of 2'-deoxy carbocyclic nucleosides were evaluated for their activity against HBV, HCV, and influenza virus. nih.gov The results indicated that these compounds specifically inhibited HBV, with the guanosine (B1672433) analogue 2b , featuring a 6'-α-hydroxyl methyl group, being the most potent, with an EC₅₀ value of 80 nM. nih.gov Another key analogue, β-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) , proved to be a powerful inhibitor of HCV replication in a subgenomic replicon system. semanticscholar.org Its deaminated metabolite, (2'R)-2'-Deoxy-2'-fluoro-2'-methyluridine (PSI-6206) , is also an effective inhibitor of the HCV RNA polymerase. broadpharm.com

Research into 2-deoxy sugar derivatives of uridine (B1682114) has demonstrated their inhibitory effects against influenza A virus in Madin-Darby canine kidney (MDCK) cells. nih.gov One of the most active compounds in this series, designated as compound 2 , showed an IC₅₀ of 82 μM against the H5N2 strain and was found to reduce the formation of the viral HA glycoprotein. nih.gov Further studies on similar uridine derivatives showed activity against TBEV in A549 cells, where they protected cells from virus-induced cytopathic effects. mdpi.com The table below summarizes the in vitro antiviral activities of selected 2'-deoxyuridine analogues.

| Compound/Analogue | Target Virus | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Guanosine analog 2b | Hepatitis B Virus (HBV) | N/A | EC₅₀ | 80 nM | nih.gov |

| Compound 2 (Uridine derivative) | Influenza A (H5N2) | MDCK | IC₅₀ | 82 µM | nih.gov |

| PSI-6130 | Hepatitis C Virus (HCV) | HCV Replicon System | Potent and selective inhibitor | semanticscholar.org | |

| 4'-methyl-2'-deoxycytidine | HIV-1 | MT-4 | IC₅₀ | 0.072 µM | nih.gov |

| 2-thiouridine (s2U) | Dengue Virus (DENV2) | VeroE6/Huh7 | Dose-dependent inhibition | ucv.vebiorxiv.org | |

| 2-thiouridine (s2U) | SARS-CoV-2 | VeroE6 | Dose-dependent inhibition | ucv.vebiorxiv.org |

The primary mechanism by which many antiviral nucleoside analogues, including those derived from 2'-deoxyuridine, exert their effect is through the inhibition of viral polymerases. nih.govscienceopen.com After being converted intracellularly to their active triphosphate form, these analogues act as competitive inhibitors or chain terminators for viral RNA-dependent RNA polymerase (RdRp) or DNA polymerases. asm.orgnih.gov

The triphosphate of PSI-6130 is a competitive inhibitor of the HCV RdRp and functions as a nonobligate chain terminator. asm.orgnih.gov Its uridine counterpart, RO2433-TP , is also a potent inhibitor of the HCV RdRp, though enzymatic and cell-based assays show that the triphosphate of PSI-6130 is more potent. nih.gov The addition of a 2'-methyl group to the nucleoside scaffold is a key modification that can enhance selectivity for viral polymerases over human ones, thereby reducing potential cytotoxicity. nih.gov For example, while the triphosphate of 2'-deoxy-2'-fluoro-2'-methyluridine is a potent inhibitor of HCV NS5B polymerase, the parent nucleoside shows no antiviral activity, suggesting inefficient phosphorylation is a limiting step. nih.gov This limitation was overcome using a phosphoramidate (B1195095) ProTide approach, which greatly increased the antiviral activity. nih.gov

Specificity is a critical factor. The 2'-F/Me uridine triphosphate analogue does not act as a substrate for human mitochondrial polymerases, likely due to steric hindrance from the bulky 2' position, which prevents interaction with the active site of the human enzyme. nih.gov This selectivity is crucial for a favorable therapeutic window. Researchers systematically characterize modified 2'-deoxynucleoside-5'-triphosphates as substrates for various DNA polymerases (like Taq, Tth, and KOD) to understand how structural modifications affect their incorporation into DNA, which is vital for applications in both antiviral therapy and biotechnology. nih.gov

| Analogue (Triphosphate form) | Target Enzyme | Inhibition Mechanism | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| PSI-6130-TP | HCV RNA-dependent RNA polymerase (RdRp) | Competitive inhibitor, nonobligate chain terminator | Potent inhibitor | asm.orgnih.gov | |

| RO2433-TP | HCV RNA-dependent RNA polymerase (RdRp) | Potent inhibitor | Less potent than PSI-6130-TP | nih.gov | |

| 2'-deoxy-2'-fluoro-2'-methyluridine-TP | HCV NS5B Polymerase | Potent inhibitor | IC₅₀ | 1.19 µM | nih.gov |

Anticancer Activity Research in Cell Line Models

Derivatives of 2'-deoxyuridine are also extensively studied for their potential as anticancer agents. nih.gov These compounds can interfere with DNA synthesis and repair mechanisms in rapidly dividing cancer cells, leading to cell growth inhibition and death. oncoscience.us

The cytostatic and cytotoxic effects of 2'-deoxyuridine analogues have been demonstrated across a variety of human cancer cell lines. For instance, (E)-2'-deoxy-2'-(fluoromethylene)-cytidine (FMdC) , a deoxycytidine analogue, shows high toxicity toward multiple solid tumor cell lines. nih.gov Studies comparing its effect on the human promyelocytic leukemia line HL-60 and the human colorectal carcinoma line COLO-205 found that FMdC induced a cell cycle block and apoptosis in both lines. nih.gov

The widely used chemotherapeutic agent 5-Fluorouracil (FU) is a halogenated nucleobase analogue. oncoscience.us Its cytotoxicity can be synergistically enhanced by co-administration with 5-modified deoxyuridine analogues like 5-hydroxymethyl-2'-deoxyuridine (hmUdR) and 5-formyl-2'-deoxyuridine . oncoscience.us This combination leads to a dramatic increase in single-strand breaks in the DNA of replicating cancer cells, causing S-phase arrest and eventual cell death through necrosis. oncoscience.us

Other studies have investigated novel hydroxylated biphenyl (B1667301) compounds, structurally related to curcumin, which exhibit potent antiproliferative activity against malignant melanoma cell lines with IC₅₀ values around 1.5–2.0 μM. mdpi.com These compounds induce cell cycle arrest at the G2/M transition and trigger apoptosis. mdpi.com Similarly, the DNA demethylating agent 5-aza-2'-deoxycytidine (Decitabine) inhibits cell growth and induces apoptosis in the colon cancer HT 29 cell line, with its effects being enhanced when combined with valproic acid. nih.gov

| Compound/Analogue | Cancer Cell Line | Effect | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| (E)-2'-deoxy-2'-(fluoromethylene)-cytidine (FMdC) | HL-60 (Leukemia), COLO-205 (Colorectal) | Cytotoxic, induces cell cycle block and apoptosis | Effective at low concentrations | nih.gov | |

| 5-Fluorouracil + 5-hydroxymethyl-2'-deoxyuridine | Various solid tumor lines | Synergistic cytotoxicity, S-phase arrest | N/A | oncoscience.us | |

| Hydroxylated biphenyl compound 11 | Malignant Melanoma (MM) | Antiproliferative, G2/M arrest, apoptosis | IC₅₀ | ~1.5 µM | mdpi.com |

| 5-aza-2'-deoxycytidine (Decitabine) | HT 29 (Colon) | Inhibits cell growth, induces apoptosis | Time and dose-dependent | nih.gov | |

| Imidazo[1,2-a]pyridine IP-5 | HCC1937 (Breast) | Cytotoxic | IC₅₀ | 45 µM | waocp.org |

| Imidazo[1,2-a]pyridine IP-6 | HCC1937 (Breast) | Cytotoxic | IC₅₀ | 47.7 µM | waocp.org |

A critical aspect of anticancer drug development is selective cytotoxicity—the ability of a compound to kill cancer cells while sparing normal, healthy cells. Research has shown that the synergistic combination of 5-Fluorouracil (FU) and 5-hydroxymethyl-2'-deoxyuridine (hmUdR) exhibits this selectivity, effectively killing cell lines derived from solid tumors but not those from normal tissues. oncoscience.us This suggests a therapeutic window where cancer cells are more vulnerable to this specific combination therapy.

Studies on 2,6-bis(arylidene)cyclohexanones, another class of cytotoxic compounds, have shown selective toxicity towards colon cancer and leukemic cell lines in a panel of human tumor cells. nih.gov Similarly, the antiproliferative activity of novel hydroxylated biphenyl compounds was potent against five different malignant melanoma cell lines while showing poor efficacy and no toxicity in normal fibroblast control cells up to a concentration of 32 µM. mdpi.com This selectivity is paramount for minimizing side effects in potential clinical applications. The differential sensitivity can be linked to various factors, including the higher proliferation rate of cancer cells or differences in cellular metabolism and DNA repair pathways, which make tumor cells more susceptible to DNA-damaging or replication-inhibiting agents. oncoscience.usnih.gov

Contributions to RNA Modification Biology and Nucleic Acid Therapeutics Research

The study of 2'-Deoxy-6-methyluridine and its analogues has significantly contributed to the fields of RNA modification biology and the development of nucleic acid-based therapeutics. These contributions stem from the unique structural and functional properties conferred by the 6-methyl modification on the uracil (B121893) base and the 2'-deoxyribose sugar. While research specifically on this compound is part of a broader exploration of nucleoside analogues, the insights gained from related compounds provide a strong foundation for understanding its potential.

Role in RNA Interference (RNAi) Modulation

RNA interference (RNAi) is a natural cellular process for sequence-specific gene silencing, which can be harnessed for therapeutic purposes using small interfering RNAs (siRNAs). acs.orgwikipedia.org Chemical modifications of siRNAs are crucial to enhance their stability, potency, and to mitigate off-target effects. nih.gov The incorporation of nucleoside analogues, such as those related to this compound, into siRNA strands can modulate their activity in several ways.

While direct studies on this compound in RNAi are not extensively documented, research on analogues like 2'-deoxy-2'-α-F-2'-β-C-methyluridine provides valuable insights. nih.gov The "magic" methyl group at the 2' position, in this case, has been shown to influence the silencing activity of siRNAs. When incorporated at specific positions in the antisense strand, these modified nucleotides can lead to silencing activity comparable to or even better than the parent siRNAs. nih.gov Furthermore, such modifications in the seed region of the antisense strand can help in mitigating seed-based off-target effects. nih.gov

The methyl group at the 6-position of the uracil base can also play a role. Base modifications can affect the thermodynamic stability and specificity of siRNA duplexes. nih.gov The presence of a methyl group can influence base pairing and stacking interactions, which in turn can affect the recognition of the target mRNA by the RNA-induced silencing complex (RISC). wikipedia.org

The table below summarizes the effects of related 2'- and base-modifications on siRNA properties, providing a framework for the potential role of this compound analogues.

| Modification Type | Example Analogue | Observed Effects on siRNA |

| 2'-Sugar Modification | 2'-Deoxy, 2'-Fluoro, 2'-O-Methyl | Increased metabolic stability and nuclease resistance. acs.orgnih.gov |

| 2'-Sugar Modification | 2'-Deoxy-2'-α-F-2'-β-C-methyluridine | Similar or improved silencing activity; mitigation of off-target effects. nih.gov |

| Base Modification | 2-Thiouridine (s2U) | Enhanced thermodynamic stability and specificity. nih.gov |

Applications in Antisense Oligonucleotide (ASO) Design

Antisense oligonucleotides (ASOs) are single-stranded nucleic acid molecules designed to bind to a specific mRNA sequence and modulate its function, often leading to the degradation of the mRNA and subsequent reduction in protein expression. nih.govnih.gov Chemical modifications are essential for the therapeutic efficacy of ASOs, enhancing their nuclease resistance, binding affinity, and pharmacokinetic properties. researchgate.netidtdna.com

The design of ASOs often involves a "gapmer" structure, where a central block of DNA-like nucleotides (which supports RNase H-mediated cleavage of the target RNA) is flanked by modified nucleotides that provide increased stability and binding affinity. nih.gov this compound, being a deoxyribonucleoside, could theoretically be incorporated into the central DNA gap of a gapmer ASO.

Furthermore, modifications on the nucleobase can influence the properties of ASOs. For instance, 5-methylcytosine (B146107) is a common modification used to increase the thermal stability of the ASO-RNA duplex and reduce immunogenicity. researchgate.net While the 6-methyl modification of uridine is less common in this context, it could potentially influence the binding affinity and specificity of the ASO for its target RNA. Research on other base-modified nucleosides suggests that such alterations can be a valuable tool in optimizing ASO performance. nih.gov

Rational Design Principles for Novel Nucleoside Analogues

The development of novel nucleoside analogues, including derivatives of this compound, is guided by rational design principles aimed at optimizing their therapeutic properties. cardiff.ac.ukmdpi.com This process involves a deep understanding of the structure-activity relationships of existing analogues and the molecular targets they interact with. nih.gov

A key principle in the rational design of nucleoside analogues is structural mimicry. mdpi.com Analogues are designed to resemble natural nucleosides to be recognized by cellular or viral enzymes, but with specific modifications that disrupt normal biological processes. nih.gov For antiviral nucleoside analogues, a primary target is the viral RNA-dependent RNA polymerase (RdRp). nih.gov The analogue is designed to be incorporated into the growing viral RNA chain, leading to chain termination or increased mutagenesis. nih.gov

The design of analogues like this compound would consider the following aspects:

Sugar Moiety Modifications: The 2'-deoxy nature of the sugar is a fundamental modification. Further alterations at the 2' or other positions of the ribose ring can be explored to enhance stability, alter the sugar pucker conformation, and influence interactions with polymerases.

Base Moiety Modifications: The 6-methyl group on the uracil base is a key feature. Rational design could involve exploring other alkyl or functional group substitutions at this position to modulate base pairing properties and interactions with target enzymes. nih.gov

Prodrug Strategies: To improve cellular uptake and phosphorylation, nucleoside analogues are often administered as prodrugs. nih.gov This involves masking the phosphate (B84403) group with moieties that are cleaved intracellularly to release the active triphosphate form. nih.gov

Computational modeling and structural biology play a crucial role in the rational design process, allowing for the prediction of how different modifications will affect the binding of the analogue to its target enzyme. cardiff.ac.uk

Exploration of Synergistic Effects in Combination Research Strategies

The therapeutic efficacy of nucleoside analogues can often be enhanced when used in combination with other antiviral agents. nih.gov This approach, known as combination therapy, can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects.

For a nucleoside analogue like this compound, combination strategies could be explored with other drugs that target different stages of the viral life cycle. For example, in the context of flavivirus infections, a phosphoramidate prodrug of 6-O-methyl-2′-C-methylguanosine has shown significant synergistic anti-DENV activity when combined with ribavirin (B1680618) in vitro. nih.gov

Potential combination strategies involving this compound analogues could include:

Combination with other nucleoside analogues: Using two different nucleoside analogues that are incorporated by the viral polymerase can increase the likelihood of chain termination or lethal mutagenesis.